molecular formula C16H28N4O6S B14808852 Mtr-DL-Arg-OH.H2O

Mtr-DL-Arg-OH.H2O

Cat. No.: B14808852
M. Wt: 404.5 g/mol
InChI Key: UCWZNMKNSZHWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mtr-DL-Arg-OH.H2O, also known as Nω-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-DL-arginine monohydrate, is a derivative of the amino acid arginine. This compound is commonly used in peptide synthesis, particularly in the protection of the guanidine group of arginine residues during the synthesis of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mtr-DL-Arg-OH.H2O typically involves the protection of the guanidine group of arginine using 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl). The reaction is carried out in an appropriate solvent, such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, such as temperature, pH, and reaction time. The product is then purified using techniques like crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Mtr-DL-Arg-OH.H2O undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Mtr group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Mtr group is replaced by other functional groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), water, triisopropylsilane.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

    Deprotection: The major product is free DL-arginine.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Mtr-DL-Arg-OH.H2O is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Chemistry: Used as a protecting group for arginine residues in peptide synthesis to prevent unwanted side reactions.

    Biology: Utilized in the synthesis of peptides and proteins for biological studies.

    Medicine: Employed in the development of peptide-based drugs and therapeutic agents.

    Industry: Used in the production of synthetic peptides for various industrial applications, including cosmetics and pharmaceuticals.

Mechanism of Action

The primary mechanism of action of Mtr-DL-Arg-OH.H2O involves the protection of the guanidine group of arginine residues. The Mtr group prevents the guanidine group from participating in unwanted side reactions during peptide synthesis. The protection is achieved through the formation of a stable sulfonamide linkage between the Mtr group and the guanidine group. This linkage can be selectively cleaved under acidic conditions to regenerate the free guanidine group.

Comparison with Similar Compounds

Similar Compounds

  • Nω-(2,2,5,7,8-Pentamethylchroman-6-sulfonyl)-DL-arginine (Pmc-DL-Arg-OH)
  • Nω-(2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)-DL-arginine (Pbf-DL-Arg-OH)

Uniqueness

Mtr-DL-Arg-OH.H2O is unique due to its specific protecting group, the Mtr group, which offers a balance between stability and ease of removal. The Mtr group is more acid-sensitive compared to other protecting groups like Pmc and Pbf, making it easier to remove under milder conditions. This property is particularly useful in the synthesis of peptides that are sensitive to harsh deprotection conditions.

Properties

Molecular Formula

C16H28N4O6S

Molecular Weight

404.5 g/mol

IUPAC Name

5-(diaminomethylideneamino)-2-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]pentanoic acid;hydrate

InChI

InChI=1S/C16H26N4O5S.H2O/c1-9-8-13(25-4)10(2)11(3)14(9)26(23,24)20-12(15(21)22)6-5-7-19-16(17)18;/h8,12,20H,5-7H2,1-4H3,(H,21,22)(H4,17,18,19);1H2

InChI Key

UCWZNMKNSZHWNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(CCCN=C(N)N)C(=O)O)C)C)OC.O

Origin of Product

United States

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